METHYL 2-[({1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Overview
Description
Methyl 2-[({1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of pyrazole and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[({1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. The initial step often includes the preparation of the 4-bromo-1H-pyrazole derivative, which can be synthesized through the bromination of 1H-pyrazole . Subsequent steps involve the formation of the benzothiophene core and the coupling of the pyrazole moieties under specific reaction conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium azide, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-[({1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of METHYL 2-[({1-[(4-BROMO-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-6-(TERT-BUTYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s pyrazole moiety is known to interact with enzyme active sites, potentially inhibiting their activity . Additionally, the benzothiophene core may facilitate binding to specific receptors, modulating their function .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A simpler pyrazole derivative that shares the bromine substitution but lacks the benzothiophene core.
Hydrazine-coupled pyrazole derivatives: These compounds also feature pyrazole moieties and have shown significant biological activity.
Imidazole derivatives: Similar in structure to pyrazoles, imidazoles are another class of heterocycles with diverse applications.
Uniqueness
Methyl 2-[({1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to its combination of pyrazole and benzothiophene moieties. This dual functionality allows for a broader range of interactions and applications compared to simpler pyrazole or imidazole derivatives .
Properties
IUPAC Name |
methyl 2-[[1-[(4-bromopyrazol-1-yl)methyl]pyrazole-3-carbonyl]amino]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26BrN5O3S/c1-22(2,3)13-5-6-15-17(9-13)32-20(18(15)21(30)31-4)25-19(29)16-7-8-27(26-16)12-28-11-14(23)10-24-28/h7-8,10-11,13H,5-6,9,12H2,1-4H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNSLPQSQYVVPMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=NN(C=C3)CN4C=C(C=N4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26BrN5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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